N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N8OS/c22-13(8-1-2-9-10(3-8)20-23-19-9)18-11-4-12(16-6-15-11)21-7-14-5-17-21/h1-7H,(H,15,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECILWOPUGRORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=CC(=NC=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines. They have also been found to stabilize Cu (I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition.
Mode of Action
It has been suggested that it may inhibit the proliferation of cancer cells by inducing apoptosis. This is a process where cells undergo programmed cell death, which is a crucial mechanism in preventing the uncontrolled growth of cells, such as in cancer.
Biochemical Pathways
It is likely that it interferes with the pathways involved in cell proliferation and survival, given its reported anticancer activity.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in its structure suggests that it might have good solubility and bioavailability, as these properties are common in drugs containing this moiety.
Result of Action
The compound has been reported to exhibit potent inhibitory activities against certain cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. This suggests that it may have a cytotoxic effect on these cells, leading to their death and thus inhibiting the growth of the cancer.
Biological Activity
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a triazole and thiadiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNS. The compound features a triazole ring linked to a pyrimidine and a benzo[c][1,2,5]thiadiazole structure. This unique arrangement contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. It binds to the active sites of these enzymes, effectively blocking their function and leading to apoptosis in cancer cells.
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that this compound induces apoptosis through the upregulation of pro-apoptotic factors such as Bax and caspase-3 while downregulating anti-apoptotic factors like Bcl-2. The IC values for these effects were reported as 0.88 μg/mL for PARP-1 inhibition and 64.65 μM for EGFR inhibition .
Antibacterial and Antifungal Activity
This compound has also shown promising antibacterial and antifungal properties:
- Antibacterial Efficacy : The compound was tested against several pathogenic bacteria and exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably lower than those of conventional antibiotics .
- Antifungal Activity : Similar studies have indicated that this compound effectively inhibits fungal growth, particularly against Candida species. The mechanism appears to involve disruption of fungal cell wall synthesis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been extensively studied:
| Enzyme Target | Inhibition Type | IC Value |
|---|---|---|
| PARP-1 | Competitive | 0.88 μg/mL |
| EGFR | Noncompetitive | 64.65 μM |
| h-TNAP | Noncompetitive | Significant |
These findings suggest that this compound could be developed into a therapeutic agent targeting multiple pathways involved in cancer progression and microbial infections.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Breast Cancer Model : In a controlled study involving MDA-MB-231 cells treated with varying concentrations of the compound, a dose-dependent increase in apoptotic markers was observed. The study concluded that the compound could serve as a lead candidate for breast cancer therapy .
- Antimicrobial Susceptibility Testing : A comparative analysis of this compound against standard antibiotics demonstrated superior efficacy against resistant bacterial strains .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. The compound has been evaluated for its effectiveness against various bacterial and fungal strains. For instance, a study synthesized novel thiadiazole derivatives and assessed their antibacterial activity against Gram-positive and Gram-negative bacteria using the paper disc diffusion method. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting that N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide may also possess similar properties .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has garnered attention in recent years. Research indicates that compounds containing the thiadiazole moiety demonstrate significant cytotoxicity against various cancer cell lines. For example, studies have shown that 1,3,4-thiadiazole derivatives exhibit activity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest . The specific role of this compound in these processes remains an area for further exploration.
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and modulate inflammatory pathways. The potential application of this compound in treating inflammatory diseases could be significant given the increasing prevalence of such conditions globally .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of thiadiazole derivatives is crucial for optimizing their biological activity. Studies have focused on modifying the chemical structure to enhance potency and selectivity against specific targets. For instance, modifications at various positions on the thiadiazole ring or the attached functional groups can lead to improved efficacy against microbial pathogens or cancer cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational approaches provide insights into how structural modifications can influence biological interactions and help in designing more effective derivatives .
Comparison with Similar Compounds
(2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide ()
ND-11543 ()
- Structure : Imidazo[2,1-b]thiazole-5-carboxamide with a trifluoromethylpyridinyl-piperazinylbenzyl substituent.
- Key Features : The trifluoromethyl group enhances lipophilicity, while the piperazine linker improves solubility—features absent in the target compound.
- Activity : Demonstrates anti-tuberculosis efficacy, suggesting carboxamides with extended substituents may optimize pharmacokinetics .
Dasatinib ()
- Structure : Thiazole-5-carboxamide with pyrimidine and hydroxyethylpiperazine groups.
- Key Features : Shares a pyrimidine-thiazole scaffold but replaces the thiadiazole with a simpler thiazole ring.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Synthesis Yield | Reported Activity |
|---|---|---|---|---|
| N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | Benzo[c][1,2,5]thiadiazole-pyrimidine | 1,2,4-Triazole, carboxamide | N/A | Inferred kinase inhibition |
| (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide | Dienamide | Methylene dioxyl, triazole | 85.7% | Not specified |
| ND-11543 | Imidazo[2,1-b]thiazole | Trifluoromethylpyridine, piperazine | 62% | Anti-tuberculosis |
| Dasatinib | Thiazole-pyrimidine | Hydroxyethylpiperazine | 62% | Tyrosine kinase inhibitor |
Research Findings and Limitations
- Structural Advantages : The benzo[c][1,2,5]thiadiazole core offers electron-withdrawing properties that may enhance binding to electron-rich biological targets compared to simpler thiazoles .
- Synthetic Complexity : Multi-step synthesis and purification hurdles may limit scalability compared to analogues with fewer fused rings .
- Data Gaps : Absence of explicit biological data necessitates further in vitro/in vivo studies to validate inferred activities.
Q & A
Q. What are the standard synthetic routes for N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine and thiadiazole intermediates. Key steps include:
- Step 1 : Formation of the pyrimidine core via nucleophilic substitution, using 4-chloropyrimidine and 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃) in DMF at 80–100°C .
- Step 2 : Coupling the pyrimidine intermediate with benzo[c][1,2,5]thiadiazole-5-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .
Critical Parameters: Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield (typically 60–75%) .
Q. How is the compound structurally characterized?
- Methodological Answer : Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–8.5 ppm for thiadiazole and pyrimidine rings) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 351.08 for C₁₃H₁₀N₈OS) .
- X-ray Crystallography : For absolute configuration determination, though limited by crystal growth challenges .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrimidine-triazole coupling step?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions improve regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require inert atmospheres to prevent hydrolysis .
- Reaction Monitoring : Real-time TLC or HPLC to detect side products (e.g., over-alkylation) and adjust reagent stoichiometry .
Case Study: A 15% yield increase was achieved by switching from K₂CO₃ to Cs₂CO₃ as a base, enhancing deprotonation efficiency .
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell line selection, incubation time). Mitigation strategies include:
- Standardized Protocols : Use WHO-recommended cell lines (e.g., HeLa for anticancer studies) and fixed incubation periods (48–72 hours) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thiadiazole-pyrimidine hybrids) to identify activity trends .
- Dose-Response Curves : Triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity) to validate reproducibility .
Q. What functional groups are critical for the compound’s reactivity and bioactivity?
- Methodological Answer : Key groups include:
- 1,2,4-Triazole : Participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
- Benzo[c][1,2,5]thiadiazole : Enhances π-π stacking with aromatic residues in enzymes, improving binding affinity .
- Carboxamide : Stabilizes interactions via water-mediated hydrogen bonds in hydrophobic pockets .
Structural Modifications: Fluorination of the pyrimidine ring (C-6 position) increases metabolic stability but may reduce solubility .
Q. How to design stability studies for this compound under physiological conditions?
- Methodological Answer : Stability assessment involves:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–200°C to determine decomposition points .
- pH Stability : Incubation in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitored via HPLC .
- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .
Data Interpretation: Degradation products (e.g., hydrolyzed carboxamide) are identified via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
